molecular formula C12H19NO B8303524 3-(1-Phenyl-ethylamino)-butan-2-ol

3-(1-Phenyl-ethylamino)-butan-2-ol

Cat. No. B8303524
M. Wt: 193.28 g/mol
InChI Key: BBKTUNMTNFVDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939986B2

Procedure details

To a solution of 0.445 ml (5 mmol) cis-2,3-dimethyl-oxirane in 5 ml tetrahydrofuran was added at room temperature 0.26 g (1 mmol) magnesium bromide diethyl etherate. The mixture was treated under argon with stirring with 0.67 ml (5.5 mmol) (S)-(−)-1-phenyl-ethylamine. The yellow suspension was heated at 90° C. in a dosed container for 110 hours, whereby after 21 and 64 hours 0.25 ml and 0.122 ml respectively of cis-2,3-dimethyl-oxirane was added. The reaction mixture was cooled to room temperature and stirred vigorously with 5 ml of 5N aqueous ammonium chloride solution for 10 minutes. The organic phase was separated, dried over 2 g of sodium sulfate, filtered and evaporated in a rotary evaporator to obtain 0.58 g of 3-(1-phenyl-ethylamino)-butan-2-ol as a mixture of diastereoisomers as a brown oil. The oily residue was separated by chromatography on a silica gel column using ethyl acetate as the eluent to obtain the two diastereoisomers A and B as yellowish oils.
Quantity
0.445 mL
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[C@@H:4]([CH3:5])[O:3]1.CCOCC.[Mg+2].[Br-].[Br-].[C:14]1([C@@H:20]([NH2:22])[CH3:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Cl-].[NH4+]>O1CCCC1>[C:14]1([CH:20]([NH:22][CH:4]([CH3:5])[CH:2]([OH:3])[CH3:1])[CH3:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.445 mL
Type
reactant
Smiles
C[C@@H]1O[C@@H]1C
Name
Quantity
0.26 g
Type
reactant
Smiles
CCOCC.[Mg+2].[Br-].[Br-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.67 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1O[C@@H]1C
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was treated under argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 2 g of sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)NC(C(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.